5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid
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Overview
Description
5-Ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . The molecular formula of 5-Ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid is C12H13NO3, and its molecular weight is 219.24 .
Scientific Research Applications
Synthesis of Alkaloids
Indole derivatives are used as reactants in the total synthesis of various alkaloids, which are compounds found in plants that often have pharmacological effects. For example, they can be used in the synthesis of dibromophakellin and its analogs, which have potential biological activities .
Antiviral Agents
Some indole derivatives have been investigated for their antiviral activity against a broad range of RNA and DNA viruses. This includes research into thiosemicarbazide derivatives of indole for potential antiviral drugs .
Multicomponent Reactions
Indoles are used in multicomponent reactions to synthesize complex organic compounds. For instance, they can be involved in the synthesis of pyrido[2,3-b]indole derivatives, which may have various biological activities .
Stereoselective Preparation
Indole derivatives can be used for the stereoselective preparation of complex molecules such as renieramycin G analogs, which are part of a class of compounds known for their anti-cancer properties .
Pyrrolizidine Alkaloid Synthesis
They also serve as reactants in the synthesis of pyrrolizidine alkaloids like (±)-trachelanthamidine , which are natural products with a range of biological activities .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives have attracted the attention of the chemical community .
properties
IUPAC Name |
5-ethoxy-1-ethyl-3-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-15-12-7-6-10(18-5-2)8-11(12)9(3)13(15)14(16)17/h6-8H,4-5H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXXAKNPXAGWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OCC)C(=C1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid |
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